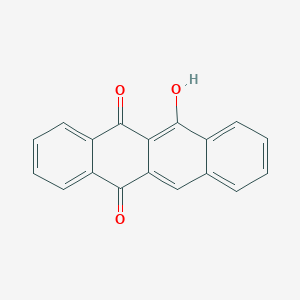

![molecular formula C15H12N2O2S B5083621 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-furamide](/img/structure/B5083621.png)

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-furamide

描述

“N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-furamide” is a compound that contains a thiazole ring. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .

Molecular Structure Analysis

Thiazoles are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .科学研究应用

Antioxidant Activity

Thiazole derivatives, including our compound of interest, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Inflammatory Activity

Thiazole compounds have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of drugs to treat conditions characterized by inflammation.

Antimicrobial Activity

Thiazoles have been found to exhibit antimicrobial activity . This means they have the potential to kill or inhibit the growth of microorganisms, which could make them useful in the development of new antimicrobials.

Antifungal Activity

In addition to their antimicrobial activity, thiazoles have also been found to have antifungal properties . This could make them useful in the treatment of fungal infections.

Antiviral Activity

Thiazole compounds have been reported to possess antiviral properties . This suggests that they could be used in the development of new antiviral drugs.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been found to exhibit antitumor and cytotoxic activities . This means they have the potential to kill tumor cells or inhibit their growth, which could make them useful in the development of new cancer treatments.

Neuroprotective Activity

Thiazole compounds have been reported to possess neuroprotective properties . This suggests that they could be used in the development of drugs to treat neurodegenerative diseases.

Diuretic Activity

Thiazoles have been found to have diuretic properties . This means they could potentially be used in the treatment of conditions where reducing fluid buildup is beneficial.

未来方向

Thiazoles and their derivatives continue to draw the attention of chemists due to their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the design and development of different thiazole derivatives, including “N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-furamide”, remain an active area of research. Future work could focus on exploring its synthesis methods, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications.

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on the specific derivative and its targets .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of thiazole derivatives.

Result of Action

Thiazole derivatives have been associated with a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

属性

IUPAC Name |

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-10-16-13(9-20-10)11-4-6-12(7-5-11)17-15(18)14-3-2-8-19-14/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHITDISHTVNAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323012 | |

| Record name | N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671543 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

688310-22-7 | |

| Record name | N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

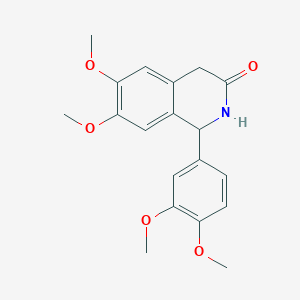

![{4-[4-(dimethylamino)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methanol](/img/structure/B5083539.png)

![N-methyl-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5083545.png)

![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5083548.png)

![N-allyl-N-({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)-2-propen-1-amine](/img/structure/B5083555.png)

![N-(3-chloro-4-methylphenyl)-3-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B5083560.png)

![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5083567.png)

![1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5083573.png)

![4-{3-[benzyl(methyl)amino]-3-oxopropyl}-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5083579.png)

![ethyl [5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5083584.png)

![6-(4,5-dibromo-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5083590.png)

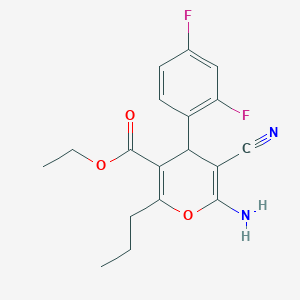

![ethyl (5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5083597.png)